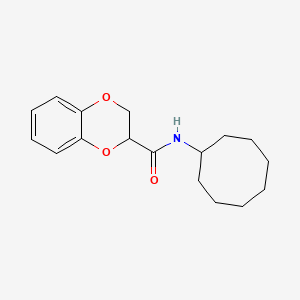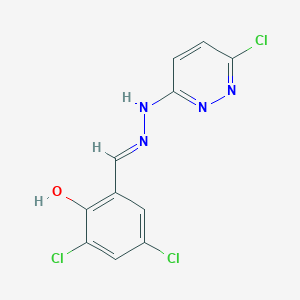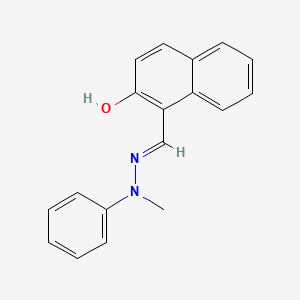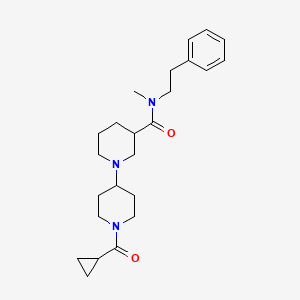![molecular formula C17H19NO4S B6138715 3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid](/img/structure/B6138715.png)
3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid, commonly known as TTP488, is a novel small molecule drug that has shown promising results in preclinical studies for the treatment of Alzheimer's disease (AD). TTP488 is a selective antagonist of the receptor for advanced glycation end products (RAGE), which is a transmembrane receptor that is involved in the pathogenesis of various chronic diseases, including AD.
作用機序
TTP488 is a selective antagonist of RAGE, which is a transmembrane receptor that is involved in the pathogenesis of various chronic diseases, including 3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid. RAGE is expressed in various cell types, including neurons, microglia, and astrocytes, and it binds to multiple ligands, including Aβ, advanced glycation end products (AGEs), and S100/calgranulins. The binding of RAGE to its ligands activates multiple signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which leads to neuroinflammation and neuronal dysfunction. By blocking the interaction between RAGE and its ligands, TTP488 can reduce neuroinflammation and improve cognitive function in 3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid.
Biochemical and Physiological Effects:
TTP488 has been shown to reduce Aβ accumulation and neuroinflammation in the brain of 3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid animal models. TTP488 has also been shown to improve cognitive function in these animal models. The biochemical and physiological effects of TTP488 are mediated through its selective antagonism of RAGE, which leads to the inhibition of NF-κB signaling and the reduction of neuroinflammation.
実験室実験の利点と制限
One of the advantages of TTP488 is its selectivity for RAGE, which reduces the risk of off-target effects. TTP488 has also shown good pharmacokinetic properties in preclinical studies, including good brain penetration and long half-life. However, one of the limitations of TTP488 is that it has not yet been tested in human clinical trials, and its safety and efficacy in humans are still unknown.
将来の方向性
There are several future directions for the development of TTP488 as a potential therapeutic agent for 3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid. One direction is to conduct human clinical trials to evaluate the safety and efficacy of TTP488 in 3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid patients. Another direction is to explore the potential of TTP488 in combination with other 3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid drugs, such as cholinesterase inhibitors or anti-amyloid antibodies. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the beneficial effects of TTP488 in 3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid animal models.
合成法
The synthesis of TTP488 involves several steps, including the synthesis of the intermediate compounds, such as 4-isopropoxyphenylacetic acid and 2-thiophenecarboxylic acid, and the coupling of these intermediates to form the final product. The detailed synthesis method of TTP488 has been described in a patent filed by the drug's developer, vTv Therapeutics LLC.
科学的研究の応用
TTP488 has been extensively studied in preclinical models of 3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid, and the results have been promising. TTP488 has been shown to reduce amyloid-beta (Aβ) accumulation and neuroinflammation in the brain, which are two key pathological features of 3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid. TTP488 has also been shown to improve cognitive function in 3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid animal models. These preclinical studies have provided a strong rationale for the development of TTP488 as a potential therapeutic agent for 3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid.
特性
IUPAC Name |
3-(4-propan-2-yloxyphenyl)-3-(thiophene-2-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-11(2)22-13-7-5-12(6-8-13)14(10-16(19)20)18-17(21)15-4-3-9-23-15/h3-9,11,14H,10H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMZFPDZZXTKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Propan-2-yloxy)phenyl]-3-[(thiophen-2-ylcarbonyl)amino]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-mercapto-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6138636.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6138637.png)
![2-[4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6138639.png)



![5-{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6138652.png)
![N-{1-[1-(2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B6138668.png)
![3-(2-methoxyethyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6138675.png)
![ethyl 1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6138684.png)
![2-(4,5-dichloro-1H-imidazol-1-yl)-N-[1-(1-methylbutyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B6138692.png)
![N-[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzamide](/img/structure/B6138699.png)

